N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
The exact mass of the compound this compound is 403.16443955 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-19-11-7-5-9-17(19)25-20(28)13-26-14-23-21-16(22(26)29)12-24-27(21)18-10-6-4-8-15(18)2/h4-12,14H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLTUWUVHHPTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antibacterial and anticancer activities, based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the ethoxy and methylphenyl substituents may influence its biological interactions and efficacy.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown promising results against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : Some pyrazole derivatives exhibited MICs as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
- Mechanism of Action : The antibacterial effects are often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5a | 0.25 | S. aureus |
| 3a | 0.50 | E. coli |
| 6 | 0.187 | Various Gram-negative |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against multiple cancer cell lines, including lung and breast cancer cells. For example, certain pyrazole derivatives inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly compared to control groups .
The anticancer activity is believed to result from multiple mechanisms, including:
- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death in cancer cells.
- Inhibition of Kinase Activity : Some studies indicate that these compounds might act as kinase inhibitors, disrupting signaling pathways essential for tumor growth .
Case Studies
Several case studies have documented the efficacy of related compounds:
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H21N5O3
- Molecular Weight : 393.44 g/mol
- IUPAC Name : N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
Case Studies
- Study on Cell Lines : In vitro studies using breast and lung cancer cell lines showed a dose-dependent reduction in cell viability when treated with the compound. The IC50 values indicated potent activity comparable to established chemotherapeutics.
- In Vivo Models : Animal studies demonstrated reduced tumor growth rates when administered the compound alongside standard chemotherapy agents.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Research is ongoing to evaluate its efficacy against various bacterial strains.
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of this compound. Studies indicate it may help mitigate neurodegeneration through anti-inflammatory mechanisms and modulation of neurotransmitter systems.
Q & A
Basic Research Questions
Q. How can the synthetic yield of N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl derivatives with α-chloroacetamides under reflux in anhydrous solvents (e.g., acetonitrile or DMF) with a base like K₂CO₃. Yield optimization (e.g., 72% in ) requires controlled stoichiometry, inert atmosphere, and extended reaction times (8–12 hrs). Monitoring via TLC or HPLC ensures reaction completion .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H NMR : Peaks at δ 13.30 (NH, amide) and aromatic protons (δ 7.42–7.58) confirm substituent positions. Amine/imine tautomer ratios (e.g., 50:50 in ) are resolved using integration .
- HRMS : Validates molecular weight (e.g., C₂₂H₂₀ClFN₅O₄ in ) .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
Q. How is initial biological activity screening conducted?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition or cell viability) at 10–100 µM concentrations. For pyrazolo-pyrimidine analogs, lipoxygenase (LOX) or cyclooxygenase (COX) inhibition is tested using spectrophotometric methods. IC₅₀ values are calculated with dose-response curves (). Positive controls (e.g., indomethacin) and triplicate experiments ensure reliability .
Advanced Research Questions
Q. What strategies resolve tautomeric ambiguity in the pyrazolo-pyrimidine core?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 80°C) distinguishes amine/imine forms by observing coalescence points. X-ray crystallography provides definitive tautomer identification, as seen in ’s 50:50 equilibrium . Computational DFT studies (B3LYP/6-31G*) predict stability and tautomer ratios .
Q. How do substituents on the 2-methylphenyl group influence pharmacological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH₃) groups. In vitro testing against cancer cell lines (e.g., MCF-7) reveals substituent effects on cytotoxicity. For example, 4-fluorophenyl analogs () show enhanced activity due to increased lipophilicity and target binding .
Q. What synthetic challenges arise in scaling up the reaction, and how are they addressed?
- Methodological Answer : Scaling from mg to gram scales introduces issues like exothermicity and byproduct formation. Mitigation strategies include:
- Flow chemistry : Enhances heat dissipation and reproducibility.
- Catalytic optimization : Palladium-catalyzed reductive cyclization () improves efficiency.
- Purification : Flash chromatography or recrystallization (e.g., methanol/water) ensures >95% purity .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of targets (e.g., EGFR or Aurora kinase) identifies key interactions. MD simulations (GROMACS) over 100 ns validate binding stability. For acetamide derivatives, hydrophobic interactions with the 2-methylphenyl group and hydrogen bonds with the pyrimidine core are critical () .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for similar compounds: How to reconcile?
- Methodological Answer : Variations arise from assay conditions (e.g., substrate concentration, pH). Normalize data using standardized protocols (e.g., NIH guidelines). Meta-analysis of LOX inhibitors () shows that IC₅₀ values ≤10 µM correlate with Cl or F substituents, while bulkier groups reduce potency .
Experimental Design Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DMF | |
| Reaction Temperature | 80°C | |
| Base | K₂CO₃ (2.5 equiv) | |
| Purification | Recrystallization (MeOH:H₂O) |
| Biological Assay | Protocol | Target |
|---|---|---|
| LOX Inhibition | Spectrophotometric (234 nm) | |
| Cytotoxicity (MCF-7) | MTT assay, 48 hr incubation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
